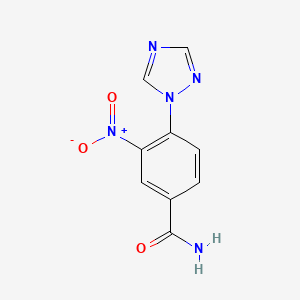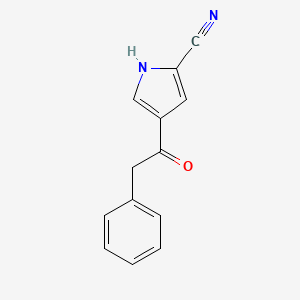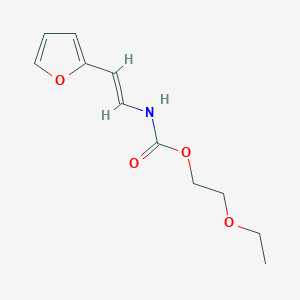
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate
Descripción general
Descripción
“5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate” is a chemical compound with the molecular formula C10H7N2O2S . It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring and a pyridine ring . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . The specific molecular structure analysis of this compound is not found in the retrieved papers.Aplicaciones Científicas De Investigación
Chemical Variability and Properties
A review by Boča, Jameson, and Linert (2011) delves into the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), summarizing the preparation procedures and properties of these compounds. This includes their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. The study suggests potential interest points for future research on unknown analogues of these compounds, indicating areas where the chemical under discussion could be relevant (Boča, Jameson, & Linert, 2011).
Metabotropic Glutamate Receptor Subtype 5 Antagonists
Lea and Faden (2006) discuss the role of 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and its analogues as metabotropic glutamate receptor subtype 5 (mGluR5) antagonists. These compounds have been extensively used to study potential physiological and pathophysiological functions of mGluR5, suggesting a possible area of application for similar thiazole derivatives in neurodegeneration, addiction, anxiety, and pain management research (Lea & Faden, 2006).
Synthesis of Metal Passivators and Light-sensitive Materials
Gu et al. (2009) discuss the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a versatile intermediate in the preparation of metal passivators and light-sensitive materials. This indicates the potential utility of similar thiazole derivatives in the development of materials for industrial applications (Gu et al., 2009).
Xylan Derivatives for Biopolymer Applications
Petzold-Welcke et al. (2014) review the chemical modification of xylan into biopolymer ethers and esters, showcasing the potential for thiazole derivatives in creating biopolymers with specific properties for drug delivery and other applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzo〔1,5〕Diazepines
Ibrahim (2011) reviews synthetic methods for benzimidazoles, quinoxalines, and benzo(1,5)diazepines, offering insight into the synthesis and biological applications of azolylthiazoles. This comprehensive review provides a foundation for the exploration of thiazole derivatives in various biological applications (Ibrahim, 2011).
Propiedades
IUPAC Name |
(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-11-14(20-16(19)13-5-3-2-4-6-13)18-15(21-11)12-7-9-17-10-8-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZQKQSJUMTKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228203 | |
| Record name | 4-Thiazolol, 5-methyl-2-(4-pyridinyl)-, 4-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338398-94-0 | |
| Record name | 4-Thiazolol, 5-methyl-2-(4-pyridinyl)-, 4-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338398-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolol, 5-methyl-2-(4-pyridinyl)-, 4-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B3127060.png)



![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3127097.png)


![N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3127115.png)
![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B3127118.png)
![N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3127124.png)

